N,2-Dimethyl-N-(4-nitrophenyl)benzamide
Description
N,2-Dimethyl-N-(4-nitrophenyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with a 4-nitrophenyl group attached to the nitrogen atom and a methyl group at the ortho position (C2) of the benzamide ring. These compounds are typically synthesized via nucleophilic acyl substitution or condensation reactions involving benzoyl chloride derivatives and substituted anilines . Substituents on the benzamide ring or the N-aryl group significantly influence physical properties, reactivity, and biological activity.
Properties
CAS No. |
61494-33-5 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N,2-dimethyl-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-11-5-3-4-6-14(11)15(18)16(2)12-7-9-13(10-8-12)17(19)20/h3-10H,1-2H3 |
InChI Key |
QEVFVPWJGUYDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with 2-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Major Products Formed
Reduction: 2-Dimethylamino-N-(4-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-Dimethylaminobenzoic acid and 4-nitroaniline.
Scientific Research Applications
N,2-Dimethyl-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Physical Properties
Key physical properties (melting points, molecular weights, and substituent effects) of N-(4-nitrophenyl)benzamide derivatives are summarized below:
Insights :
- The unsubstituted N-(4-nitrophenyl)benzamide has a high melting point (198–199°C) due to strong intermolecular hydrogen bonding .
- Bulky substituents (e.g., tetradecyloxy) lower melting points by disrupting crystal packing .
- Electron-withdrawing groups (e.g., Cl, NO₂) increase polarity and may enhance biological activity .
Example :
Key Observations :
Crystallographic and Structural Analysis
Crystal structures of related compounds reveal critical insights:
- 2-Nitro-N-(4-nitrophenyl)benzamide: Orthorhombic space group P2₁2₁2₁ with dihedral angles of 82.32° between aromatic rings. Intramolecular C–H···O bonds stabilize a non-planar conformation .
- 4-Bromo-N-(2-nitrophenyl)benzamide : Two molecules per asymmetric unit; intermolecular N–H···O bonds form a 3D network .
Impact of Methyl Groups :
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